1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound notable for its unique molecular structure and significant applications in medicinal chemistry and biochemical research. This compound features a pyrimidine ring linked to a tetrahydrofuran moiety, which contributes to its biological activity. Its potential therapeutic uses include antiviral and anticancer properties, making it a subject of interest in pharmaceutical research.
This compound is classified under pyrimidine derivatives, which are known for their diverse biological activities. The compound's specific structure allows it to interact with various biological targets, enhancing its potential utility in drug development. It is primarily used in research settings and is not approved for general medicinal use.
The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one typically involves multi-step chemical reactions. One common synthetic route includes:
Purification techniques such as chromatography and crystallization are often employed to isolate the desired compound in high purity and yield .
The molecular formula of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is , with a molecular weight of 244.27 g/mol.
Property | Data |
---|---|
IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI | InChI=1S/C9H12N2O4S/c12... |
InChI Key | QVBGIJMTWBYCDQ-ATRFCDNQSA-N |
Isomeric SMILES | C1C@HO |
The structure features a hydroxymethyl group, which may enhance its solubility and interaction with biological targets .
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one can undergo several chemical reactions:
The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors within biological systems. This binding can modulate enzyme activity or receptor signaling pathways, leading to effects such as:
These interactions highlight its potential as a therapeutic agent in treating viral infections and cancer .
The compound exhibits characteristics typical of organic molecules with heteroatoms. It is expected to be soluble in polar solvents due to its hydroxyl groups.
This compound's reactivity profile includes:
Relevant data regarding its solubility, melting point, and spectral properties would typically be obtained through experimental analysis .
The primary applications of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one lie in scientific research. Its potential uses include:
Given its promising biological activity, ongoing research may further elucidate its mechanisms and expand its applications in therapeutic contexts .
The sulfur-modified nucleoside 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one—commonly known as 2-thiouridine (s²U)—represents a phylogenetically conserved RNA modification essential for translational fidelity across all domains of life. This modified nucleoside occurs predominantly at position 34 (the wobble base) in tRNAs decoding glutamate (Glu), glutamine (Gln), and lysine (Lys) codons. The evolutionary trajectory of s²U derivatives reveals remarkable adaptability:
The conservation of s²U stems from its unique steric effect: The 2-thiocarbonyl group imposes a C3'-endo ribose puckering (Figure 1), which restricts conformational flexibility and ensures preferential base-pairing with purine-ending codons (A/G) while blocking pyrimidine (U/C) misreading [3] . This mechanism prevents translational frameshifting and aggregation of misfolded proteins—a selective advantage maintained from bacteria to mammals [6].
Table 1: Evolutionary Distribution of s²U Derivatives in tRNA
Domain | s²U Derivative | tRNA Position | Codon Recognition | Biological Role |
---|---|---|---|---|
Bacteria | mnm⁵s²U, cmnm⁵s²U | 34 | Glu, Gln, Lys | Decoding accuracy |
Eukaryotes (cytosol) | mcm⁵s²U | 34 | Glu, Gln, Lys | Prevents protein aggregation |
Eukaryotes (mitochondria) | cmnm⁵s²U | 34 | Glu, Gln, Lys | Oxidative stress response |
Archaea/Thermophiles | m⁵s²U | 54 | Universal | Thermal stabilization of tRNA |
The enzymatic incorporation of sulfur into uridine-34 is catalyzed by MnmA-type tRNA sulfurtransferases in bacteria and mitochondria. MnmA operates through a three-step catalytic mechanism that requires adenosine triphosphate (ATP) and an iron-sulfur ([Fe-S]) cluster:
Notably, the [Fe-S] cluster in MnmA is essential for sulfur activation but not the sulfur donor. Spectroscopic studies confirm the cluster’s role in orienting the adenylated uridine for nucleophilic attack by hydrosulfide (HS⁻) [2]. Intriguingly, E. coli ΔiscUA ΔsufABCDSE mutants—lacking canonical [Fe-S] biogenesis machinery—retain s²U biosynthesis, suggesting an alternative maturation pathway for MnmA [2].
In archaea and eukaryotes, Ncs6/TtuA enzymes replace MnmA. These [Fe-S] proteins utilize a thiocarboxylated sulfur carrier (e.g., Tuc1/Ncs6) for sulfur donation, linking s²U synthesis to ubiquitin-like post-translational modification systems [3] [7].
Table 2: Enzymatic Machinery for s²U Biosynthesis
Enzyme | Domain | Cofactors | Sulfur Donor | Mechanistic Features |
---|---|---|---|---|
MnmA | Bacteria | [4Fe-4S] cluster, ATP | TusE-persulfide | DXXCXXC motif; adenylates U34 |
TrmU | Archaea | [4Fe-4S] cluster | Thiocarboxylate carrier | Ubiquitin-like activation |
Ncs6 | Eukaryotes | [4Fe-4S] cluster | Thiocarboxylate (Urm1) | Cytosolic tRNA thiolation |
The site-specific introduction of s²U into tRNA leverages sulfur-trafficking pathways and synthetic biology tools to study or engineer translational fidelity. Key strategies include:
A major hurdle is the oxygen sensitivity of [Fe-S] clusters in MnmA/Ncs6 enzymes. Anaerobically purified MnmA exhibits 10-fold higher activity than aerobically isolated protein, necessitating oxygen-free workflows for biochemical studies [6] [7].
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